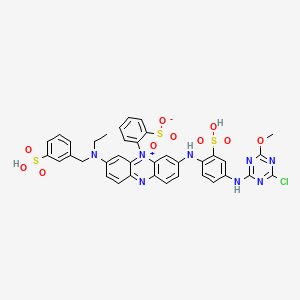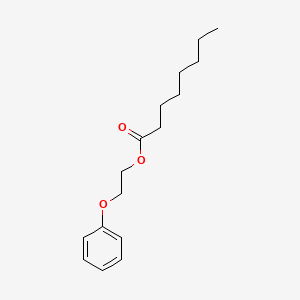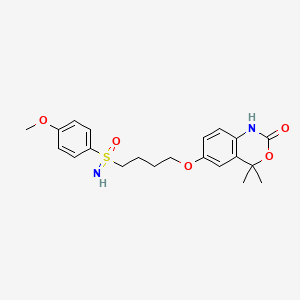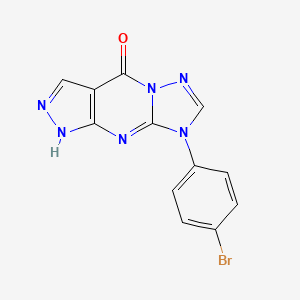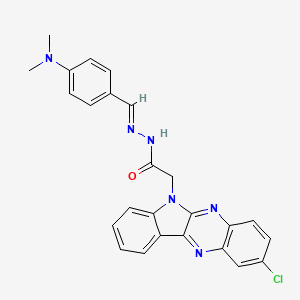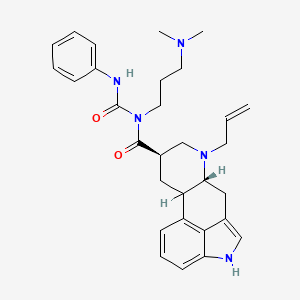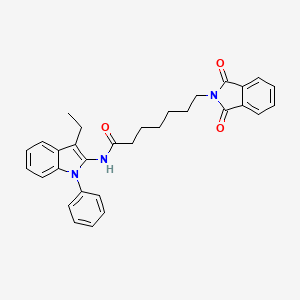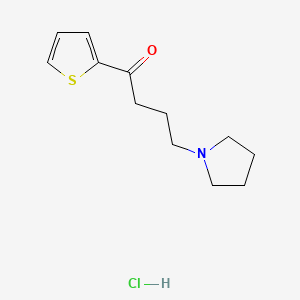
1-Butanone, 4-(1-pyrrolidinyl)-1-(2-thienyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Butanona, 4-(1-pirrolidinil)-1-(2-tienil)-, clorhidrato es un compuesto orgánico sintético que presenta un esqueleto de butanona con sustituyentes pirrolidinil y tienil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Butanona, 4-(1-pirrolidinil)-1-(2-tienil)-, clorhidrato generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del esqueleto de Butanona: Comenzando con un precursor de butanona adecuado.
Introducción del grupo Pirrolidinil: Usando una reacción de sustitución nucleofílica donde un derivado de pirrolidina reacciona con el intermedio de butanona.
Adición del grupo Tienil: Esto podría lograrse mediante una reacción de acilación de Friedel-Crafts que involucra tiofeno.
Formación de la sal de clorhidrato: El paso final a menudo implica la reacción de la base libre con ácido clorhídrico para formar la sal de clorhidrato.
Métodos de producción industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-Butanona, 4-(1-pirrolidinil)-1-(2-tienil)-, clorhidrato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción podrían convertir el grupo cetona en un alcohol.
Sustitución: Los grupos pirrolidinil y tienil pueden participar en reacciones de sustitución, alterando potencialmente las propiedades del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas.
Biología: Posible uso en el estudio de vías e interacciones biológicas.
Medicina: Investigado por sus propiedades farmacológicas, posiblemente como precursor de agentes terapéuticos.
Industria: Utilizado en la síntesis de materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción para 1-Butanona, 4-(1-pirrolidinil)-1-(2-tienil)-, clorhidrato implicaría su interacción con objetivos moleculares como enzimas o receptores. Las vías exactas dependerían del contexto biológico o químico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-Butanona, 4-(1-pirrolidinil)-1-fenil-: Estructura similar pero con un grupo fenilo en lugar de un grupo tienil.
1-Butanona, 4-(1-pirrolidinil)-1-(2-furil)-: Contiene un anillo de furano en lugar de un anillo de tiofeno.
Singularidad
La 1-Butanona, 4-(1-pirrolidinil)-1-(2-tienil)-, clorhidrato es única debido a la presencia del grupo tienil, que puede impartir propiedades electrónicas y estéricas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
143380-84-1 |
|---|---|
Fórmula molecular |
C12H18ClNOS |
Peso molecular |
259.80 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NOS.ClH/c14-11(12-6-4-10-15-12)5-3-9-13-7-1-2-8-13;/h4,6,10H,1-3,5,7-9H2;1H |
Clave InChI |
DRSKILQINDAQCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCC(=O)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




